molecular formula C4H10ClP B1584981 Chlorodiethylphosphine CAS No. 686-69-1

Chlorodiethylphosphine

Cat. No. B1584981
CAS RN: 686-69-1
M. Wt: 124.55 g/mol
InChI Key: INJBDKCHQWVDGT-UHFFFAOYSA-N
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Description

Chlorodiethylphosphine is a chemical compound with the molecular formula C4H10ClP . It is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular weight of this compound is 124.54900 . The exact molecular structure can be determined using various analytical techniques, but specific details are not provided in the available resources.

Scientific Research Applications

Mitochondrial Dysfunction Studies

Chlorotriethylphosphine gold(I) (TEPAu), a compound related to chlorodiethylphosphine, has been studied for its impact on mitochondrial function. This research found that TEPAu can cause a rapid collapse of the mitochondrial inner membrane potential, which is potentiated in calcium-loaded mitochondria. The compound also induces mitochondrial swelling and increases the permeability of the inner membrane. These alterations are potentially mediated by a sulfhydryl-dependent increase in permeability, affecting mitochondrial oxidative phosphorylation (Hoke, Rush, & Mirabelli, 1989).

Chemical Reactions and Synthesis

The reaction between diethylphosphine and carbon tetrachloride, leading to this compound, has been investigated. This study provides insight into the process of transforming these compounds into final products, contributing to the understanding of organophosphorus chemistry (Majewski, 1993).

Solvolysis Studies

This compound has been subject to solvolysis studies. The kinetics of solvolysis in various solvents provide valuable information about the reactivity and behavior of this compound under different conditions. Such studies are crucial for understanding the compound's stability and reaction pathways (Halmann, 1988).

Safety and Hazards

Chlorodiethylphosphine is a highly flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle this chemical with appropriate safety measures.

Mechanism of Action

Target of Action

Chlorodiethylphosphine is a chemical compound used in various chemical reactions

Mode of Action

It is known to participate in various types of chemical reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The exact interaction of this compound with its targets and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

Given its involvement in various types of chemical reactions , it can be inferred that this compound may influence multiple biochemical pathways

Result of Action

Given its involvement in various types of chemical reactions , it can be inferred that this compound may have diverse molecular and cellular effects

properties

IUPAC Name

chloro(diethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClP/c1-3-6(5)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJBDKCHQWVDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218699
Record name Chlorodiethylphosphine
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Molecular Weight

124.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

686-69-1
Record name Chlorodiethylphosphine
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Record name Chlorodiethylphosphine
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Record name Chlorodiethylphosphine
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Record name Chlorodiethylphosphine
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Record name Chlorodiethylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary reactions chlorodiethylphosphine is known to undergo, and what intermediates are involved?

A1: this compound (Et2PCl) is known to react with carbon tetrachloride (CCl4), ultimately yielding chloro-(chloromethyl)diethylphosphonium chloride (Et2P(Cl)CH2Cl Cl-) and this compound as the final product. This reaction proceeds through key intermediates: diethyltrichloromethylphosphine (Et2PCCl3) and diethylphosphine hydrogen chloride (Et2PCl·HCl). [] The exact mechanism of transformation from these intermediates to the final products requires further investigation.

Q2: How does the solvolysis rate of this compound compare to similar organophosphorus compounds?

A2: Research has shown that the solvolysis rate of this compound in ethanol is significantly influenced by various factors like concentration, the presence of acids, and the addition of other solvents. [] Interestingly, its ethanolysis rate is slower than that of dialkyl phosphorochloridites and dialkyl/diaryl phosphinyl chlorides. [] This difference highlights the impact of the phosphorus atom's substituents on its reactivity in nucleophilic substitution reactions.

Q3: Can this compound be used to synthesize more complex molecules, and what are the potential applications of such molecules?

A3: Yes, this compound serves as a valuable precursor in synthesizing cobalt selenide clusters. [] These clusters, when combined with poly-3-hexyl thiophene (P3HT), show promise as acceptor materials in organic electronic applications. [] For example, Co6Se8(P(Et)2(C4H2SBr))6, synthesized using this compound-derived ligands, exhibits efficient charge transfer with P3HT, suggesting potential in organic photovoltaic devices. []

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